Erythrinin C
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Overview
Description
Erythrinin C is a naturally occurring compound isolated from the root of Pueraria peduncularis. It is known for its potential therapeutic properties, particularly as an antagonist against dihydroorotate dehydrogenase (DHODH), a therapeutic target in acute myeloid leukemia . The compound has a molecular formula of C20H18O6 and a molecular weight of 354.35 g/mol .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Erythrinin C are not well-documented in the literature. As an isoflavone, it may interact with various enzymes, proteins, and other biomolecules. Isoflavones are known to have diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects
Cellular Effects
This compound has been reported to have strong cytotoxicity against lung adenocarcinoma and breast cancer cell lines It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound has been identified as a potential antagonist against dihydroorotate dehydrogenase (DHODH), a therapeutic target in Acute Myeloid Leukemia . It was found to have a binding energy of -11.395kcal/mol in computational docking and scoring analysis . This suggests that this compound may exert its effects at the molecular level through binding interactions with DHODH, potentially leading to enzyme inhibition or activation and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin C involves several steps, including the formation of the core structure through cyclization reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Pueraria peduncularis. extraction methods from the plant roots involve solvent extraction followed by purification processes such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Erythrinin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro compounds, and substituted phenyl derivatives .
Scientific Research Applications
Erythrinin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of furobenzopyran derivatives.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Erythrinin C exerts its effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound deprives rapidly growing malignant cells of the necessary pyrimidines required for DNA and RNA synthesis, thereby inhibiting their proliferation . Additionally, its antioxidant properties involve scavenging reactive oxygen species and inhibiting inflammatory signaling pathways such as MAPK, AP1, and NFκB .
Comparison with Similar Compounds
Erythrinin C is part of the Erythrina genus, which includes several similar compounds such as:
- Erythroidine
- Erythramine
- Erysodine
- Erysopine
- Erysocine
- Erysovine
Uniqueness: this compound stands out due to its specific binding affinity to DHODH and its potent antioxidant properties. Unlike some other compounds in the Erythrina genus, this compound has shown significant potential in the treatment of acute myeloid leukemia, making it a unique and valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBVKGDFOQADTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Erythrinin C and where is it found?
A1: this compound is an isoflavonoid compound found naturally in several plant species. It was first isolated from the roots of Pueraria peduncularis [, ], a plant with traditional medicinal uses. It has also been identified in other species like Ficus nymphaefolia [], Erythrina caffra [], Erythrina arborescens [], Erythrina poeppigiana [], and Lupinus albus [].
Q2: What are the potential anti-cancer properties of this compound?
A2: Research suggests that this compound exhibits promising anti-tumor activity. In vitro studies have demonstrated its inhibitory effects on lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines []. Specifically, this compound showed significant inhibition (over 40%) against the A549 lung adenocarcinoma cell line and even more potent inhibition (over 47%) against the MCF-7 breast cancer cell line [].
Q3: How does this compound exert its anti-cancer effects?
A3: While the exact mechanism of action is still under investigation, computational studies propose that this compound might function as an antagonist of dihydroorotate dehydrogenase (DHODH) []. DHODH is an enzyme involved in pyrimidine biosynthesis, a pathway crucial for cell growth and proliferation. Inhibiting DHODH disrupts this pathway, potentially leading to anti-cancer effects, particularly in acute myeloid leukemia (AML) where DHODH is considered a therapeutic target [].
Q4: What is known about the structure of this compound?
A4: this compound is a dihydrofurano-isoflavone []. While the provided abstracts don't detail its exact molecular formula or weight, they emphasize the use of spectroscopic techniques like 1D and 2D NMR, and MS for its structural characterization [, , , , , ]. These techniques help elucidate the compound's structure by analyzing its interactions with electromagnetic radiation and determining its mass-to-charge ratio.
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